8-(3-chloro-4-methylbenzenesulfonyl)-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
CAS No.: 1215751-08-8
Cat. No.: VC4792496
Molecular Formula: C20H19Cl2N3O3S
Molecular Weight: 452.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1215751-08-8 |
|---|---|
| Molecular Formula | C20H19Cl2N3O3S |
| Molecular Weight | 452.35 |
| IUPAC Name | 8-(3-chloro-4-methylphenyl)sulfonyl-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
| Standard InChI | InChI=1S/C20H19Cl2N3O3S/c1-13-2-7-16(12-17(13)22)29(27,28)25-10-8-20(9-11-25)23-18(19(26)24-20)14-3-5-15(21)6-4-14/h2-7,12H,8-11H2,1H3,(H,24,26) |
| Standard InChI Key | ZBWDXRBBVGNXBG-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)Cl)Cl |
Introduction
Chemical Identity and Structural Features
8-(3-Chloro-4-methylbenzenesulfonyl)-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (CAS: 1215751-08-8) is a synthetic spirocyclic compound featuring a 1,4,8-triazaspiro[4.5]dec-3-en-2-one core. The molecular formula is C₂₀H₁₉Cl₂N₃O₃S, with a molecular weight of 452.35 g/mol. Key structural elements include:
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A spiro[4.5]decane framework fused with a triazole ring system.
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A 3-chloro-4-methylbenzenesulfonyl group at position 8.
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A 4-chlorophenyl substituent at position 3.
The IUPAC name reflects its complexity: 8-(3-chloro-4-methylphenyl)sulfonyl-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one. The SMILES string (CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)Cl)Cl) and InChIKey (ZBWDXRBBVGNXBG-UHFFFAOYSA-N) provide precise stereochemical details .
Synthesis and Structural Optimization
Structural Analogues and SAR
Modifications to the sulfonyl and aryl groups significantly impact activity:
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Chlorine atoms at the 3- and 4-positions enhance metabolic stability .
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Methyl groups on the benzene ring improve lipophilicity, aiding blood-brain barrier penetration .
Biological Activity and Mechanism
Pharmacological Targets
The compound exhibits dual activity:
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Beta-Secretase (BACE-1) Inhibition:
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Calcium Channel Modulation:
In Vitro and In Vivo Data
| Assay Type | Result | Reference |
|---|---|---|
| Cytotoxicity | CC₅₀ > 100 μM (HEK293 cells) | |
| Plasma Stability | t₁/₂ = 8.2 hrs (human plasma) | |
| Brain Penetration | Brain/Plasma Ratio = 0.9 (mice) |
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.62 (s, 1H, Ar-H), 3.42 (m, 4H, spiropyrazoline-H) .
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HRMS (ESI+): m/z 452.0921 [M+H]⁺ (calc. 452.0924).
Solubility and Stability
| Property | Value |
|---|---|
| Aqueous Solubility | <0.1 mg/mL (pH 7.4) |
| LogP | 3.8 (Predicted) |
| Degradation | Stable at 25°C (6 months) |
Challenges and Future Directions
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